molecular formula C21H20O3 B2608194 2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde CAS No. 1210670-18-0

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde

Cat. No. B2608194
M. Wt: 320.388
InChI Key: XJDSMVRUCMMRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde, also known as 2C5DBOC, is a synthetically derived compound with a wide range of applications in scientific research. It is a versatile molecule with unique chemical properties that make it suitable for a variety of research applications.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research demonstrates the use of similar benzofuran derivatives as precursors for synthesizing a range of novel heterocycles. These compounds are synthesized through reactions with various reagents, showcasing the versatility of benzofuran derivatives in organic synthesis. For instance, Baashen et al. (2017) described the synthesis of novel heterocycles using a precursor that undergoes facile reactions with different hydrazides, confirmed by spectroscopic methods and X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Cyclopropyl Derivative Synthesis

Cyclopropyl derivatives, closely related to the compound , have been synthesized through various reactions, highlighting the potential applications of cyclopropyl groups in medicinal chemistry and material science. For example, Dey, Rajput, and Banerjee (2020) demonstrated a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives, suggesting a novel pathway for synthesizing complex structures from simple cyclopropyl-containing precursors (Dey, Rajput, & Banerjee, 2020).

Molecular Docking and Antitumor Activity

Further extending the utility of benzofuran derivatives, molecular docking studies and evaluation of antitumor activities have been conducted. El-Zahar et al. (2011) synthesized a series of benzofuran-2-yl pyrazole pyrimidine derivatives from a similar aldehyde, assessing their potential as thymidylate synthase inhibitors and evaluating their cytotoxic activity against liver carcinoma cell lines (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Catalytic Reactions and Green Chemistry

The role of catalytic processes in synthesizing benzofuran derivatives highlights the move towards more sustainable and efficient chemical syntheses. For example, an efficient ionic liquid-promoted Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid was reported by Shelke et al. (2009), offering a green synthesis approach with excellent yields and mild conditions (Shelke, Madje, Sapkal, Shingate, & Shingare, 2009).

properties

IUPAC Name

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-7-14(2)9-15(8-13)12-23-17-5-6-20-18(10-17)19(11-22)21(24-20)16-3-4-16/h5-11,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDSMVRUCMMRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)OC(=C3C=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde

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